Class I HDAC Selectivity: Romidepsin vs. Vorinostat, Belinostat, and Panobinostat — IC50 Head-to-Head Panel
Romidepsin exhibits profound class I HDAC selectivity that quantitatively differentiates it from all three hydroxamate-based pan-HDAC inhibitors. In a standardized biochemical panel assaying all eleven HDAC isoforms, romidepsin inhibited HDAC1, HDAC2, and HDAC3 each with an IC50 of 1 nM, compared to vorinostat (HDAC1 IC50 = 60 nM, HDAC2 = 42 nM, HDAC3 = 36 nM), belinostat (HDAC1 IC50 = 26 nM, HDAC2 = 22 nM, HDAC3 = 19 nM), and panobinostat (HDAC1 IC50 = 3 nM, HDAC2 = 2 nM, HDAC3 = 2 nM) [1]. Critically, for the class IIb isoform HDAC6 — inhibition of which has been associated with cardiac and hematologic toxicities — romidepsin showed an IC50 of 226 nM (226-fold selectivity over HDAC1), compared to vorinostat (IC50 = 29 nM, only ~2-fold selective over HDAC1), belinostat (IC50 = 10 nM, ~2.6-fold), and panobinostat (IC50 = 1 nM, completely non-selective) [1]. This selectivity profile means that at pharmacologically active concentrations, romidepsin engages a narrower target space than any other approved HDAC inhibitor.
| Evidence Dimension | HDAC isoform inhibitory potency and class I vs. class IIb selectivity |
|---|---|
| Target Compound Data | Romidepsin: HDAC1 IC50 = 1 nM; HDAC6 IC50 = 226 nM (226-fold selectivity for HDAC1 over HDAC6) |
| Comparator Or Baseline | Vorinostat: HDAC1 IC50 = 60 nM, HDAC6 IC50 = 29 nM (~2-fold). Belinostat: HDAC1 IC50 = 26 nM, HDAC6 IC50 = 10 nM (~2.6-fold). Panobinostat: HDAC1 IC50 = 3 nM, HDAC6 IC50 = 1 nM (~3-fold; pan-inhibition) |
| Quantified Difference | Romidepsin HDAC1:HDAC6 selectivity ratio = 226-fold vs. vorinostat ~2-fold (113× greater selectivity), belinostat ~2.6-fold (87× greater), panobinostat ~3-fold (75× greater) |
| Conditions | Biochemical cell-free assay panel against all eleven recombinant human HDAC isoforms; IC50 determination using standardized fluorogenic substrate assay; data compiled from comprehensive cross-drug comparison table [1] |
Why This Matters
For researchers requiring selective class I HDAC inhibition without confounding class IIb (HDAC6) effects, romidepsin provides >75-fold greater isoform selectivity than any alternative approved HDAC inhibitor, enabling cleaner genotype-to-phenotype assignment in epigenetic studies.
- [1] Adhikari N, Jha T, Ghosh B. Exploration of Targeted Anti-tumor Therapy. 2023. Table 3: Clinically approved HDAC IC50 values against all HDAC gene products. Data compiled from reference [22] therein. View Source
